exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane
Overview
Description
exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane: is a bicyclic compound with a unique structure that includes an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is formed through a series of cyclization reactions.
Introduction of the aminomethyl group: This step involves the addition of an aminomethyl group to the bicyclic core.
Protection with Boc group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during further synthetic steps.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In organic synthesis, exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.
Industry: In the chemical industry, this compound is used in the production of various chemical products. Its reactivity and stability make it a valuable intermediate in industrial processes.
Mechanism of Action
The mechanism of action of exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the Boc group provides stability and protection during reactions. The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
endo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane: This compound has a similar structure but differs in the spatial arrangement of its atoms.
tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: Another compound with a similar bicyclic structure and functional groups.
Uniqueness: exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane is unique due to its specific spatial arrangement and the presence of both an aminomethyl group and a Boc protecting group. This combination of features makes it particularly useful in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
tert-butyl (1S,5R)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYURWVQSNWVJSV-FGWVZKOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131772 | |
Record name | 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273376-40-2 | |
Record name | 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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